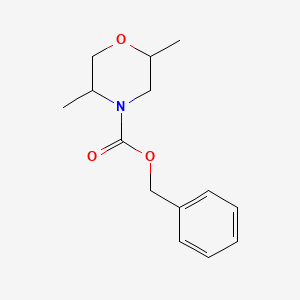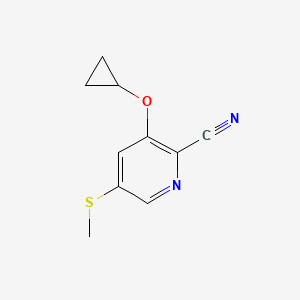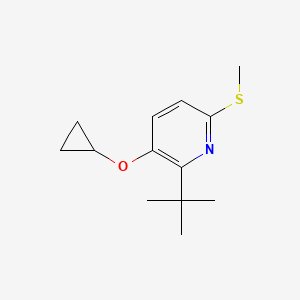![molecular formula C19H19N3O5 B14812447 4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B14812447.png)
4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl group, and a carbonohydrazonoyl group, all attached to a methoxyphenyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor.
Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the carbonohydrazonoyl group: This can be synthesized through a hydrazonation reaction.
Attachment to the methoxyphenyl acetate backbone: This final step involves esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate: shares similarities with other acetylamino and benzoyl-containing compounds.
4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate: can be compared to other hydrazonoyl derivatives.
Uniqueness
What sets 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H19N3O5/c1-12(23)21-16-7-5-15(6-8-16)19(25)22-20-11-14-4-9-17(27-13(2)24)18(10-14)26-3/h4-11H,1-3H3,(H,21,23)(H,22,25)/b20-11+ |
InChI Key |
XTRBWYTZZXDECF-RGVLZGJSSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


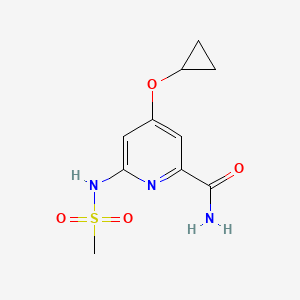
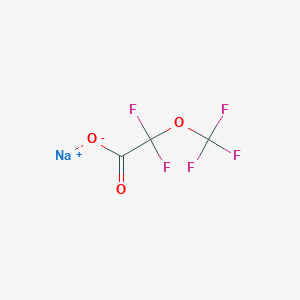

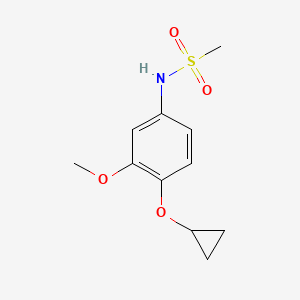
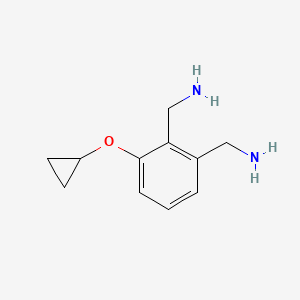


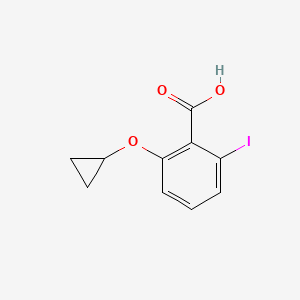
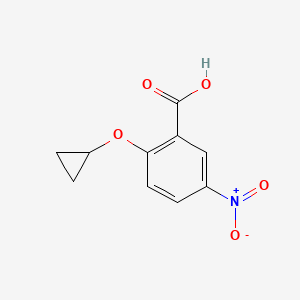
![2-(2,4-dichlorophenoxy)-1-({[(E)-(3-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B14812427.png)
![N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14812431.png)
